molecular formula C11H13ClN2O5 B1414869 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide CAS No. 1003114-57-5

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide

Cat. No.: B1414869
CAS No.: 1003114-57-5
M. Wt: 288.68 g/mol
InChI Key: WAMNESXIBUKSPC-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide is an organic compound with the molecular formula C11H13ClN2O5 It is a derivative of acetamide, featuring a chloro group, two methoxy groups, and a nitro group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-4-nitrobenzyl chloride and chloroacetamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2,5-dimethoxy-4-nitrobenzyl chloride is reacted with chloroacetamide under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Reduction: Formation of 2-chloro-N-(2,5-dimethoxy-4-aminobenzyl)acetamide.

    Oxidation: Formation of 2-chloro-N-(2,5-dimethoxy-4-formylbenzyl)acetamide or 2-chloro-N-(2,5-dimethoxy-4-carboxybenzyl)acetamide.

Scientific Research Applications

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dimethoxybenzyl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.

    2-chloro-N-(4-nitrobenzyl)acetamide: Lacks the methoxy groups, affecting its reactivity and applications.

    N-(2,5-dimethoxy-4-nitrobenzyl)acetamide:

Uniqueness

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide is unique due to the presence of both methoxy and nitro groups on the benzyl ring, along with a chloro group on the acetamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[(2,5-dimethoxy-4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c1-18-9-4-8(14(16)17)10(19-2)3-7(9)6-13-11(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMNESXIBUKSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC(=O)CCl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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